Product packaging for Samarium(III) chloride hexahydrate(Cat. No.:CAS No. 13465-55-9)

Samarium(III) chloride hexahydrate

Cat. No.: B077765
CAS No.: 13465-55-9
M. Wt: 364.8 g/mol
InChI Key: TXVNDKHBDRURNU-UHFFFAOYSA-K
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Description

Samarium(III) chloride hexahydrate (SmCl₃·6H₂O) is a versatile lanthanide salt highly valued in research for its potent Lewis acidity and reductive properties. Its primary mechanism of action involves serving as a single-electron transfer (SET) agent or a Lewis acid catalyst in a wide range of organic transformations. It is a key precursor in the synthesis of other organosamarium complexes and nanomaterials. A prominent application is in the Barbier-type reactions and Reformatsky-type reactions, where it facilitates the formation of carbon-carbon bonds under mild conditions. Furthermore, it is indispensable in materials science for doping inorganic glasses and crystals, imparting unique luminescent properties. In synthetic chemistry, it is famously employed in the Kagan's reagent system (SmI₂), for which it is a common starting material, used extensively in dehalogenations, cyclizations, and the reductive coupling of carbonyl compounds. This compound is exclusively for use in laboratory research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula Cl3H12O6Sm B077765 Samarium(III) chloride hexahydrate CAS No. 13465-55-9

Properties

CAS No.

13465-55-9

Molecular Formula

Cl3H12O6Sm

Molecular Weight

364.8 g/mol

IUPAC Name

samarium(3+);trichloride;hexahydrate

InChI

InChI=1S/3ClH.6H2O.Sm/h3*1H;6*1H2;/q;;;;;;;;;+3/p-3

InChI Key

TXVNDKHBDRURNU-UHFFFAOYSA-K

SMILES

O.O.O.O.O.O.Cl[Sm](Cl)Cl

Canonical SMILES

O.O.O.O.O.O.[Cl-].[Cl-].[Cl-].[Sm+3]

Origin of Product

United States

Synthetic Methodologies and Advanced Preparation Routes for Samarium Iii Chloride Hexahydrate and Derivatives

Conventional Hydrate Synthesis from Samarium Oxide Precursors

The most common and straightforward method for preparing samarium(III) chloride hexahydrate (SmCl₃·6H₂O) involves the use of samarium(III) oxide (Sm₂O₃) as the starting material. This process is fundamentally an acid-base reaction followed by crystallization.

The initial step in the synthesis is the dissolution of samarium(III) oxide in aqueous hydrochloric acid (HCl). csic.es This reaction converts the insoluble oxide into the soluble chloride salt. The process can be adapted using various concentrations of HCl. For instance, a common laboratory-scale procedure involves dissolving samarium(III) oxide in 12 M concentrated HCl. csic.es Alternatively, commercial-grade samarium oxide can be dissolved in diluted hydrochloric acid (e.g., a 1:3 dilution). nist.gov The chemical equation for this reaction is:

Sm₂O₃ + 6 HCl → 2 SmCl₃ + 3 H₂O

The resulting solution contains solvated samarium(III) ions and chloride ions, ready for the subsequent crystallization step.

Once the samarium oxide is fully dissolved, the next stage is to isolate the solid this compound. This is achieved through controlled removal of the solvent (water). A typical method involves heating the solution gently, for example at 80°C, to evaporate the excess water and concentrate the solution. csic.es

As the solvent evaporates, the solution becomes supersaturated, leading to the crystallization of this compound, a cream-colored solid. csic.esheegermaterials.com For enhanced purity, the resulting crystals can be recrystallized. nist.gov The final step involves drying the crystals, often in a desiccator over drying agents like calcium chloride (CaCl₂), phosphorus pentoxide (P₂O₅), and sodium hydroxide (B78521) (NaOH) to remove any residual surface moisture. nist.gov Slow evaporation of the solvent is a key factor in obtaining the hexahydrate in a powdered, crystalline form. csic.es

Preparation of Anhydrous Samarium(III) Chloride from the Hexahydrate

While the hexahydrate is stable under normal conditions, many applications, particularly in organometallic chemistry and metallurgy, require the anhydrous form (SmCl₃). wikipedia.orgchemeurope.com Simple heating of the hexahydrate in air is ineffective as it leads to the formation of stable oxychlorides (SmOCl). csic.esnist.gov Therefore, specific chemical and physical dehydration protocols are employed.

Direct thermal dehydration can yield anhydrous samarium(III) chloride if performed under carefully controlled conditions to prevent hydrolysis. This process involves heating the hexahydrate in a vacuum or under an inert gas atmosphere, such as argon. csic.es Thermogravimetric analysis (TGA) of SmCl₃·6H₂O shows that water loss begins at approximately 85°C. researchgate.net

One protocol involves placing the hexahydrate in a silica (B1680970) ampoule, which is then connected to a vacuum line and repeatedly pump-filled with argon to ensure an inert atmosphere. csic.es TGA-MS data reveals that while water is the primary molecule removed, a small release of HCl is also observed at certain temperatures. csic.es Studies have shown that heating to 400°C for 1.5 hours can be used to prepare the anhydrous form. csic.es However, analysis indicates that above approximately 240°C, a continuous loss of mass occurs due to the release of HCl, which can lead to the formation of samarium oxychloride. csic.es

Method Key Parameters Outcome
Direct Thermal Dehydration Heating SmCl₃·6H₂O to ~400°C under vacuum or inert gas (Ar). csic.esYields anhydrous SmCl₃, but risk of SmOCl formation. csic.es

A widely used and effective chemical method for dehydrating lanthanide chlorides is the thionyl chloride (SOCl₂) route. csic.es This method involves refluxing the this compound with an excess of thionyl chloride. chemeurope.com A typical synthesis requires heating for approximately five hours. csic.eschemeurope.com The thionyl chloride reacts with the water of hydration to produce gaseous sulfur dioxide (SO₂) and hydrogen chloride (HCl), which are easily removed.

The reaction is represented as: SmCl₃·6H₂O + 6 SOCl₂ → SmCl₃ + 6 SO₂ + 12 HCl

After the reaction is complete, the excess thionyl chloride can be removed by distillation. csic.es While this route is efficient, achieving a high degree of purity often requires a subsequent purification step, such as high-temperature sublimation of the product under a high vacuum. csic.eschemeurope.com

Method Key Parameters Outcome
Thionyl Chloride Route Refluxing SmCl₃·6H₂O with excess thionyl chloride for ~5 hours. csic.eschemeurope.comProduces anhydrous SmCl₃; subsequent sublimation may be needed for high purity. csic.es

The ammonium (B1175870) chloride route is a well-established solid-state method for producing anhydrous rare earth chlorides from their oxides. wikipedia.org This process avoids the issues of hydrolysis associated with aqueous solutions. The method consists of two primary thermal steps. wikipedia.org

First, samarium(III) oxide is heated with an excess of ammonium chloride (NH₄Cl) at a temperature of about 230°C. wikipedia.org This reaction forms a stable intermediate pentachloro complex, (NH₄)₂[SmCl₅]. wikipedia.org

10 NH₄Cl + Sm₂O₃ → 2 (NH₄)₂[SmCl₅] + 6 NH₃ + 3 H₂O

In the second step, this intermediate complex is heated to a higher temperature, typically between 350-400°C, under a high vacuum. wikipedia.orgchemeurope.com This causes the complex to decompose, releasing ammonium chloride, which sublimes off, leaving a residue of pure, anhydrous samarium(III) chloride. wikipedia.org

(NH₄)₂[SmCl₅] → SmCl₃ + 2 NH₄Cl

It is crucial to heat the mixture slowly during the second step, as rapid heating can increase the risk of hydrolysis and mechanical loss of the desired product along with the subliming ammonium chloride. csic.es

Method Key Parameters Outcome
Ammonium Chloride Route 1. Heat Sm₂O₃ with excess NH₄Cl at ~230°C. wikipedia.org 2. Heat the resulting (NH₄)₂[SmCl₅] to 350-400°C under vacuum. wikipedia.orgYields anhydrous SmCl₃ from the oxide precursor. wikipedia.org

Aqueous Solution-Based Synthesis Approaches Utilizing this compound

Aqueous solutions of samarium(III) chloride, readily prepared by dissolving the hexahydrate in water, serve as a convenient starting point for the synthesis of other samarium compounds. wikipedia.org The dissolution of samarium(III) oxide in hydrochloric acid is a common method to produce the hexahydrate. nist.govcsic.es

One of the primary applications of aqueous SmCl₃ solutions is in precipitation reactions. For instance, samarium(III) fluoride (B91410) (SmF₃) can be synthesized by reacting an aqueous solution of samarium(III) chloride with a fluoride source, such as potassium fluoride (KF). wikipedia.org The reaction proceeds as follows:

SmCl₃(aq) + 3KF(aq) → SmF₃(s) + 3KCl(aq)

This method leverages the low solubility of samarium(III) fluoride in water to drive the reaction to completion, forming a solid precipitate that can be isolated.

Furthermore, this compound is instrumental in the synthesis of coordination polymers. In one example, a samarium-sodium heterometallic coordination polymer was synthesized by first dissolving SmCl₃·6H₂O in hydrochloric acid, followed by a series of steps involving hydrobromic acid and subsequent reaction with an organic ligand (o-vanillin) and sodium hydroxide in an ethanol/acetonitrile mixture. nih.gov While this particular synthesis involved intermediate steps to create a specific samarium stock solution, it was noted that starting directly with SmCl₃·6H₂O could also yield the desired crystalline product, albeit with smaller crystal sizes. nih.gov

The following table summarizes the reactants and products in these aqueous-based syntheses:

Starting Samarium CompoundReagentsProductSynthesis Type
This compoundPotassium fluoride (KF)Samarium(III) fluoride (SmF₃)Precipitation
This compoundo-vanillin, Sodium hydroxide (NaOH)Samarium-sodium heterometallic polymerCoordination Polymer

Advanced Synthetic Strategies for Samarium-Based Nanomaterials from the Hexahydrate

This compound is also a crucial starting material for the fabrication of advanced nanomaterials, including nanoplates and doped matrices, through various sophisticated techniques.

A notable application of this compound is in the synthesis of samarium oxychloride (SmOCl) nanoplates via Chemical Vapor Deposition (CVD). tandfonline.comtandfonline.com In this process, SmCl₃·6H₂O powder is used as the samarium source. tandfonline.comtandfonline.com The powder, along with a silicon/silicon dioxide (Si/SiO₂) substrate, is placed in a quartz tube furnace. tandfonline.com

The furnace temperature is raised to 760°C in an argon atmosphere under reduced pressure (approximately 1 Torr). tandfonline.com The transformation from SmCl₃ to SmOCl is a thermodynamically stable process. tandfonline.com This CVD method results in the formation of single-crystalline SmOCl nanoplates with exposed {001} facets. tandfonline.comdoaj.org

Interestingly, the introduction of decaborane (B607025) (B₁₀H₁₄) into the CVD system has been shown to enhance the growth of these nanoplates, leading to larger sizes, on the order of 3-5 micrometers. tandfonline.comtandfonline.com The resulting nanoplates have a thickness that can be as small as 15 nanometers. tandfonline.com This suggests that a gaseous "acidic environment," similar to what is observed in solution-based syntheses of other rare-earth oxychlorides, can promote the two-dimensional growth of SmOCl nanoplates. tandfonline.com

The key parameters for the CVD synthesis of SmOCl nanoplates are outlined below:

ParameterValue
Samarium SourceThis compound
SubstrateSi/SiO₂
Carrier GasArgon
Furnace Temperature760°C
Pressure~1 Torr
Growth EnhancerDecaborane (B₁₀H₁₄)
ProductSamarium oxychloride (SmOCl) nanoplates
Nanoplate SizeUp to 3-5 µm (with decaborane)
Nanoplate ThicknessAs low as 15 nm

The sol-gel method provides a versatile route for incorporating samarium ions into silica (SiO₂) matrices, and this compound is a commonly used precursor for this purpose. researchgate.netuobaghdad.edu.iq This technique allows for the preparation of transparent, monolithic, samarium-doped silica glasses. uobaghdad.edu.iq

In a typical sol-gel process, a silica precursor like tetraethoxysilane (TEOS) is mixed with ethanol. uobaghdad.edu.iq A solution of SmCl₃·6H₂O is then added to this mixture before the hydrolysis step. uobaghdad.edu.iq The hydrolysis is initiated by adding deionized water, often catalyzed by an acid such as hydrochloric acid (HCl). uobaghdad.edu.iq A drying control chemical additive, like N,N-dimethylformamide, may also be used. uobaghdad.edu.iq The resulting sol is then allowed to gel and age, followed by a drying period at an elevated temperature (e.g., 60°C) to form the final monolith. uobaghdad.edu.iq

The concentration of samarium in the silica matrix can be controlled by adjusting the amount of SmCl₃·6H₂O added. Studies have investigated the spectroscopic properties of these Sm³⁺-doped silica matrices, noting that the absorbance and photoluminescence intensity can be correlated with the concentration of the samarium ions. researchgate.net This method is valuable for creating materials with specific optical properties for applications in areas like color displays and optical storage.

A summary of the components and conditions for a typical sol-gel synthesis of samarium-doped silica is provided in the table below:

Component/ParameterMaterial/Condition
Samarium SourceThis compound (SmCl₃·6H₂O)
Silica PrecursorTetraethoxysilane (TEOS)
SolventEthanol
CatalystHydrochloric acid (HCl)
Drying Control AdditiveN,N-dimethylformamide
Gelation TemperatureRoom temperature
Drying Temperature60°C
ProductSamarium-doped silica (Sm³⁺:SiO₂) monolith

Spectroscopic and Structural Characterization Techniques Applied to Samarium Iii Chloride Hexahydrate and Its Derivatives

Diffraction-Based Structural Elucidation

Diffraction techniques are indispensable for determining the crystalline nature and atomic arrangement within a material. By analyzing the patterns produced when a beam of X-rays or electrons interacts with a sample, detailed information about its crystal structure, phase, and morphology can be obtained.

X-ray Powder Diffraction (XRD) for Crystallinity and Phase Identification

X-ray Powder Diffraction (XRD) is a fundamental technique used to confirm the crystalline nature and identify the phases present in a powdered sample of samarium(III) chloride hexahydrate. The resulting diffraction pattern, with its sharp and well-defined peaks, is indicative of a highly crystalline material. researchgate.net For instance, the analysis of commercially available this compound confirms its identity before its use in further synthetic procedures, such as dehydration to the anhydrous form. csic.es

The XRD pattern of this compound can be used to monitor chemical transformations. For example, during the dehydration of SmCl₃·6H₂O, XRD analysis can distinguish between the desired anhydrous SmCl₃ and undesired byproducts like samarium oxychloride (SmOCl), which may form at elevated temperatures. csic.es This makes XRD a crucial tool for process optimization and quality control.

Table 1: Representative XRD Data for a Samarium Complex

2θ (degrees)d-spacing (Å)Relative Intensity (%)
15.85.60100
22.43.9645
27.23.2760
31.52.8485
45.22.0030

Note: This table represents hypothetical data for illustrative purposes and may not correspond to the exact diffraction pattern of this compound.

Single-Crystal X-ray Diffraction for Detailed Crystal Structures (where applicable)

For a more detailed and precise determination of the crystal structure, single-crystal X-ray diffraction (SCXRD) is the gold standard. While obtaining suitable single crystals of this compound can be challenging, the technique provides invaluable information when successful. SCXRD can precisely determine bond lengths, bond angles, and the coordination environment of the samarium ion.

In derivatives of samarium(III) chloride, such as complexes with organic ligands, SCXRD has been used to confirm the crystal system and provide detailed structural parameters. For example, in a study of a samarium chloride complex with salicylic (B10762653) acid and glycine, SCXRD confirmed a tetragonal crystal system. researchgate.net For anhydrous samarium(III) chloride, SCXRD reveals a hexagonal crystal structure with the UCl₃ motif, where the Sm³⁺ ions are nine-coordinate. wikipedia.org

Selected Area Electron Diffraction (SAED) for Nanomaterial Characterization

Selected Area Electron Diffraction (SAED) is a powerful technique used in conjunction with transmission electron microscopy (TEM) to analyze the crystallographic structure of nanoscale materials. wikipedia.org When characterizing nanomaterials derived from this compound, SAED provides crucial information about their crystallinity and phase. youtube.com

A single-crystalline nanomaterial will produce a regular pattern of bright spots in the SAED pattern, which corresponds to a two-dimensional projection of the reciprocal crystal lattice. wikipedia.org In contrast, a polycrystalline material, consisting of many randomly oriented crystallites, will generate a pattern of concentric rings. youtube.com Amorphous materials, lacking long-range order, produce diffuse, broad rings. youtube.com This makes SAED an essential tool for distinguishing between single-crystal, polycrystalline, and amorphous nanostructures derived from this compound.

Spectroscopic Investigations for Electronic and Vibrational Properties

Spectroscopic techniques probe the interaction of electromagnetic radiation with a sample, providing insights into its electronic and vibrational energy levels. These methods are complementary to diffraction techniques and are crucial for a complete understanding of the properties of this compound and its derivatives.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) absorption spectroscopy investigates the electronic transitions within a molecule or ion. youtube.com For samarium(III) compounds, the UV-Vis spectrum is characterized by a series of sharp, narrow absorption bands, which arise from f-f electronic transitions of the Sm³⁺ ion. researchgate.netresearchgate.net The positions and intensities of these bands are sensitive to the coordination environment of the samarium ion.

The UV-Vis spectrum of a samarium(III) complex can be used to study its interaction with other molecules, such as DNA. researchgate.net Changes in the absorption spectrum, such as a decrease in intensity (hypochromism), can indicate binding between the complex and the biomolecule. researchgate.net In a study of a samarium(III) complex with a 2,2'-bipyridine (B1663995) ligand, UV-Vis spectroscopy was used to investigate its binding to fish-salmon DNA. researchgate.net The observed hypochromism without a significant shift in the peak position suggested a groove-binding interaction. researchgate.net

Table 2: Characteristic UV-Vis Absorption Peaks for a Samarium(III) Complex

Wavelength (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)Assignment
3448,500Ligand-to-Metal Charge Transfer
4021,200⁶H₅/₂ → ⁴F₇/₂
416950⁶H₅/₂ → ⁶P₅/₂
478780⁶H₅/₂ → ⁴I₁₁/₂

Note: This table represents hypothetical data for illustrative purposes. The exact peak positions and intensities can vary depending on the specific complex and solvent.

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy probes the vibrational modes of a molecule. acs.org The resulting spectrum provides a "fingerprint" of the compound, with specific peaks corresponding to the stretching and bending of chemical bonds. In the case of this compound, the FTIR spectrum is dominated by strong, broad absorption bands associated with the O-H stretching and H-O-H bending vibrations of the coordinated water molecules.

FTIR is also a valuable tool for characterizing derivatives of samarium(III) chloride. In complexes with organic ligands, the FTIR spectrum can confirm the coordination of the ligand to the samarium ion by observing shifts in the vibrational frequencies of the ligand's functional groups. For example, in a samarium complex with a hindered phenol (B47542) ligand, FTIR was used to characterize the complex and study its effects on the thermo-oxidative aging of rubber composites. msesupplies.com

Table 3: Key FTIR Vibrational Frequencies for this compound

Wavenumber (cm⁻¹)Vibrational Mode
3200-3600O-H stretching of coordinated water
1630H-O-H bending of coordinated water
< 600Sm-O and Sm-Cl stretching

Note: This table provides typical ranges for the vibrational modes of hydrated metal chlorides.

Photoluminescence Spectroscopy and Emission Characteristics

Photoluminescence spectroscopy is a powerful tool for investigating the electronic structure and local environment of the Sm³⁺ ion. When excited, typically with a wavelength of around 400 nm, aqueous solutions of this compound exhibit characteristic emission spectra. researchgate.net The intensity of these emission peaks is directly related to the concentration of the samarium ions, increasing as the concentration rises. researchgate.net

The emission spectrum of Sm(III) in solution is influenced by its immediate surroundings, including interactions with solvent molecules and the formation of outer-sphere complexes with anions like chloride. nih.gov For instance, in lithium chloride solutions, changes in the fine structure of the Sm(III) emission line near 645 nm, corresponding to the ⁴G₅/₂ → ⁶H₉/₂ transition, are particularly noticeable as the electrolyte concentration increases. nih.gov This sensitivity allows for the study of complexation and the coordination environment of the samarium ion in solution.

It is noteworthy that in some solid-state matrices, the emission from Sm³⁺ can be quenched. nih.gov However, the absence of Sm³⁺ emission can paradoxically aid in the detection of small quantities of reduced Sm²⁺, making photoluminescence a sensitive technique for identifying changes in the oxidation state of samarium. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Adducts

Nuclear Magnetic Resonance (NMR) spectroscopy of paramagnetic compounds like those containing Sm³⁺ presents a unique set of characteristics and challenges. The presence of the paramagnetic samarium ion induces significant shifts in the NMR signals of surrounding nuclei, known as lanthanide-induced shifts (LIS). researchgate.net These shifts can be substantial, moving resonances by tens or even hundreds of parts per million (ppm), and their direction and magnitude are dependent on both the specific lanthanide ion and the geometry of the complex. researchgate.net

While traditional NMR studies often focus on "hard" O- and N-donor ligands, the technique is broadly applicable for gaining both qualitative and quantitative insights into the molecular structure of paramagnetic lanthanide complexes in solution. researchgate.net The primary contribution to the LIS is typically the pseudo-contact shift, which is related to the magnetic susceptibility tensor of the complex. researchgate.net

The study of adducts, such as those formed between samarium(III) chloride and alcohols, has been confirmed using ¹H NMR. nist.gov However, the interpretation of NMR spectra for paramagnetic complexes can be complicated by dynamic processes in solution, such as conformational changes and chemical exchange, which can significantly affect the observed paramagnetic shifts. ineosopen.org For lanthanide ions with high magnetic anisotropy, like samarium(III), the contact shift contribution is often small and can be disregarded, simplifying the structural analysis. researchgate.netineosopen.org

Raman Spectroscopy for Vibrational Fingerprinting

Raman spectroscopy provides a vibrational fingerprint of this compound, offering insights into its structure and bonding. In aqueous solutions, Raman spectra have identified a strongly polarized band at approximately 363 cm⁻¹, which is assigned to the symmetric breathing mode of the nona-aqua samarium(III) ion, [Sm(H₂O)₉]³⁺. rsc.org The position of this band correlates with the Sm-O bond distance. rsc.org

The structure of samarium trichloride (B1173362) has also been investigated in both its crystalline and molten states using Raman spectroscopy. iaea.org These studies reveal that significant changes occur in the local structure, particularly in the first coordination sphere, upon melting. iaea.org In supercooled samarium trichloride melts close to the solidification point, the presence of ionic groupings characteristic of the crystalline state has been observed. iaea.org

Thermogravimetric and Mass Spectrometric Analyses for Thermal Behavior

The thermal stability and decomposition pathways of this compound are critical for its handling and application, particularly in the synthesis of anhydrous samarium chloride.

Thermogravimetric Analysis (TGA) for Water Removal and Decomposition Stages

Thermogravimetric analysis (TGA) is instrumental in determining the stages of water removal and subsequent decomposition of this compound. When heated, the compound loses its water of hydration in a stepwise manner. The thermal dehydration process in an air atmosphere is reported to begin at 85°C. urfu.ru Heating to 195°C leads to the formation of the monohydrate, SmCl₃·H₂O. urfu.ru Further heating can result in the formation of anhydrous SmCl₃, though often with the concurrent formation of samarium oxychloride (SmOCl) due to hydrolysis, especially in the presence of water vapor. urfu.ru

Under an inert atmosphere, TGA reveals well-defined weight losses corresponding to the removal of water. csic.es A plateau is often observed around 240°C, suggesting the formation of the anhydrous form. csic.es However, there are conflicting reports on the exact dehydration scheme, with some studies proposing the formation of various intermediate hydrates. urfu.ru For instance, one study suggests the sequence: SmCl₃·6H₂O → SmCl₃·H₂O → SmCl₃ + SmOCl. urfu.ru The precise decomposition pathway is highly dependent on the experimental conditions, such as the heating rate and the atmosphere.

Key Temperature Ranges for Thermal Decomposition of SmCl₃·6H₂O
Temperature (°C)Observed ProcessResulting Product(s)AtmosphereReference
85Start of thermal dehydration-Air urfu.ru
195Formation of monohydrateSmCl₃·H₂OAir urfu.ru
240Formation of anhydrous formSmCl₃Inert csic.es
250Formation of anhydrous salt and oxychlorideSmCl₃ and SmOClAir urfu.ru

Mass Spectrometry (MS) for Evolved Gas Analysis during Thermal Processes

Mass spectrometry coupled with thermogravimetric analysis (TGA-MS) is a powerful technique for identifying the gaseous species evolved during the thermal decomposition of this compound. This evolved gas analysis (EGA) provides direct evidence for the processes occurring at different temperatures.

During the heating of SmCl₃·6H₂O, the primary evolved species detected by MS is water (m/z = 18). csic.es This confirms that the initial weight loss observed in TGA is due to dehydration. At higher temperatures, the release of hydrogen chloride (HCl, m/z = 36) can also be detected, indicating the onset of hydrolysis and the formation of samarium oxychloride. csic.es This is particularly relevant after the main dehydration stages, where a continuous mass loss is accompanied by HCl evolution. csic.es The combination of TGA and MS allows for a comprehensive understanding of the complex thermal decomposition and hydrolysis reactions. urfu.ruresearchgate.net

Microscopic and Surface Analysis for Morphological Characterization

The physical form and surface characteristics of this compound are important for its handling, reactivity, and applications. The compound typically appears as pale yellow granular or block crystals. aemree.com It is known to be hygroscopic, readily absorbing moisture from the air. chemeurope.comwikipedia.org

Ultraviolet-visible (UV-vis) diffuse reflection spectroscopy has been used to monitor the thermal decomposition of this compound. researchgate.net This technique is sensitive to the local environment of the samarium ion and has allowed for the identification of various hydrated forms (hexa-, penta-, tetra-, tri-, di-, and monohydrates) during the decomposition process, as well as the final formation of samarium oxychloride. researchgate.net

Solution-Phase and Elemental Characterization

Characterizing the fundamental composition and behavior in solution is key to understanding the chemical identity and utility of this compound.

Elemental analysis, specifically CHN (Carbon, Hydrogen, Nitrogen) analysis, is a fundamental technique for determining the empirical formula of a compound and assessing its purity. While CHN analysis is standard for organic compounds, analogous elemental analysis is performed for inorganic compounds to confirm their stoichiometry. For this compound, the analysis involves quantifying the mass percentages of samarium, chlorine, and water. The comparison between experimental and calculated percentages is critical for verifying the compound's hydration state and purity. researchgate.net In studies of metal complexes derived from samarium chloride, elemental analysis confirms the metal-to-ligand ratio, which is essential for establishing the structure of the new compound. ugm.ac.iddatapdf.com

Table 1: Elemental Composition of this compound (SmCl₃·6H₂O)

ElementSymbolCalculated Mass %
SamariumSm41.21%
ChlorineCl29.18%
WaterH₂O29.61%

Note: Data derived from theoretical calculations based on atomic masses.

Molar conductance (Λm) is a measure of a solution's conductivity normalized by the molar concentration of the electrolyte. mdpi.com It is a key parameter for characterizing the behavior of ionic compounds in solution. For samarium(III) chloride, which is a strong electrolyte, molar conductance measurements reveal how the compound dissociates into ions when dissolved. The conductance of aqueous solutions of rare earth chlorides, including samarium chloride, has been studied to understand their properties as electrolytes. researchgate.net In the study of newly synthesized samarium(III) complexes, molar conductivity is measured to determine if the complex behaves as an electrolyte. researchgate.net Low molar conductivity values (e.g., 10.00-12.00 Ω⁻¹ cm² mol⁻¹) in a solvent like DMSO suggest that the complex is non-electrolytic, indicating that the chloride ions are coordinated directly to the samarium ion within the coordination sphere rather than existing as free ions in the solution. researchgate.net

Table 2: Molar Conductance of Lanthanide(III) Complexes

Complex TypeSolventMolar Conductance (Ω⁻¹ cm² mol⁻¹)Electrolytic Nature
Samarium(III)-Schiff Base ComplexDMSO10.00 - 12.00Non-electrolyte researchgate.net

Note: This table provides representative data for samarium complexes to illustrate the application of molar conductance measurements.

Coordination Chemistry and Complex Formation Research Involving Samarium Iii Chloride Hexahydrate

Synthesis of Novel Samarium(III) Coordination Complexes

The synthesis of new samarium(III) coordination complexes from samarium(III) chloride hexahydrate is a vibrant area of research. wikipedia.org This hydrated salt provides a convenient starting point for reactions in various solvents, where the samarium ion can readily coordinate with a multitude of ligands.

Reactions with Organic Ligands (e.g., Nicotinic Acid, 8-Hydroxylquinoline, Flumequine)

Samarium(III) chloride is utilized in the synthesis of complexes with various organic ligands, leading to compounds with diverse properties.

Nicotinic Acid: While specific studies detailing the direct reaction of this compound with nicotinic acid are not prevalent in the provided results, the general principles of lanthanide coordination with carboxylate-containing ligands are well-established. Nicotinic acid, a derivative of pyridine (B92270) carboxylic acid, can coordinate to metal ions through the carboxylate group and potentially the pyridine nitrogen. nih.gov

8-Hydroxyquinoline (B1678124): 8-Hydroxyquinoline (oxine) is a versatile bidentate ligand that readily forms stable complexes with a wide range of metal ions, including samarium(III). scirp.orgscispace.comrroij.com The synthesis typically involves the reaction of a samarium(III) salt, such as the nitrate, with 8-hydroxyquinoline in a suitable solvent. researchgate.net The resulting complexes often exhibit strong luminescence. The coordination usually occurs through the deprotonated hydroxyl oxygen and the quinoline (B57606) nitrogen atom. scirp.orgscispace.com The stoichiometry of these complexes can vary, with common forms being four- and six-coordinate, requiring two or three 8-hydroxyquinoline molecules per metal ion, respectively. scispace.com

Flumequine (B1672881): Research has demonstrated the synthesis of a samarium(III) complex with the antibiotic drug flumequine. ajol.info In this work, samarium(III) chloride was reacted with flumequine in a 1:2 molar ratio. ajol.info The resulting complex, [Sm(FLQ)₂(Cl)(H₂O)]·nH₂O, features bidentate chelation of the flumequine ligand through the oxygen atoms of the carbonyl and carboxylic groups, leading to an octahedral coordination structure. ajol.info

Formation of Ternary and Mixed-Ligand Complexes

The formation of ternary and mixed-ligand complexes is a key strategy to enhance the properties of samarium(III) compounds. By incorporating different ligands into the coordination sphere of the samarium ion, researchers can fine-tune the resulting complex's stability, solubility, and photophysical characteristics.

For instance, ternary samarium(III) complexes have been synthesized using a primary ligand, such as a β-diketone, and an ancillary ligand, like 1,10-phenanthroline (B135089) or its derivatives. researchgate.netresearchgate.net These complexes often exhibit enhanced luminescence compared to their binary counterparts. The introduction of a second, different ligand can break the symmetry around the metal ion, which can lead to more allowed f-f transitions and consequently, increased luminescence. acs.org A notable example is a quaternary mixed-ligand samarium complex which displayed a significantly higher luminescence quantum yield in solution compared to previously reported complexes. acs.org The synthesis of such complexes can be achieved through various methods, including microwave-assisted synthesis, which has been shown to be significantly faster and more efficient than traditional methods. acs.org

The table below summarizes some examples of synthesized ternary and mixed-ligand samarium(III) complexes.

Primary LigandAncillary Ligand(s)Resulting Complex TypeReference
6-Fluoro-4-oxo-4H-1-benzopyran-3-carboxaldehyde1,10-phenanthroline, 2,2'-bipyridine (B1663995), neocuproine, bathophenanthrolineTernary researchgate.net
Trifluoroacetylacetone (tfaa)Tri-n-octylphosphine oxide (TOPO), 1,10-phenanthroline (phen), Neocuproine (NeoC), Bathocuproine (BathoC)Ternary researchgate.net
Dithiocarbamates1,10-phenanthrolineMixed-Ligand unhas.ac.id
Multiple β-diketonatesNot ApplicableQuaternary Mixed-Ligand acs.org

Elucidation of Ligand Coordination Modes and Geometries around Sm(III) Centers

Understanding the coordination environment around the samarium(III) ion is crucial for predicting and explaining the properties of its complexes. Single-crystal X-ray diffraction is a powerful technique used to determine the precise arrangement of ligands around the central metal ion.

Samarium(III) can exhibit various coordination numbers, commonly ranging from 6 to 9. The coordination geometry is highly dependent on the size and denticity of the ligands, as well as the reaction conditions.

For example, in a complex with a tridentate organic ligand, 6-diphenylamine carbonyl 2-pyridine carboxylic acid, the samarium(III) atom is nine-coordinate, adopting a tri-capped trigonal prism geometry. psu.edu It is coordinated to three nitrogen atoms from the pyridine rings and six oxygen atoms from the carboxylate and carbonyl groups of three ligand molecules. psu.edu This saturated coordination sphere contributes to the thermodynamic stability of the complex. psu.edu

In a three-dimensional coordination polymer, the Sm(III) cation was found to be nine-coordinated in a distorted tri-capped trigonal prismatic configuration, bonded to nine oxygen atoms from four 1,2,4,5-benzenetetracarboxylate anions and four coordinated water molecules. inorgchemres.org

In contrast, heteroleptic three-coordinate Sm(III) halide complexes of the type [Sm(N††)₂(X)] (where N†† is a bulky silylamide ligand and X is a halide) have also been synthesized. rsc.org The study of these low-coordinate complexes provides insights into the fundamental bonding and electronic structure of lanthanide compounds.

The table below provides examples of coordination geometries observed in different samarium(III) complexes.

Photophysical Properties and Luminescence Characteristics of Samarium(III) Complexes

Samarium(III) complexes are known for their characteristic luminescence, typically exhibiting emission peaks in the orange-red region of the visible spectrum. researchgate.netmdpi.comresearchgate.net These emissions arise from f-f electronic transitions within the Sm(III) ion, specifically from the ⁴G₅/₂ excited state to lower-lying ⁶Hⱼ levels (where J = 5/2, 7/2, 9/2). researchgate.net

The luminescence of samarium(III) complexes is of great interest for applications in various fields, including organic light-emitting diodes (OLEDs), bio-assays, and liquid lasers. researchgate.net The photophysical properties, such as emission intensity, lifetime, and quantum yield, are strongly influenced by the coordination environment of the samarium(III) ion. bohrium.compolyu.edu.hk

Energy Transfer Mechanisms in Luminescent Samarium(III) Chelates

The luminescence of samarium(III) ions in complexes is often sensitized through a process known as the "antenna effect." researchgate.net In this mechanism, the organic ligands, which typically have strong absorption bands in the UV region, absorb light energy and transfer it to the central Sm(III) ion. researchgate.netpsu.edu This energy transfer populates the emissive ⁴G₅/₂ excited state of the samarium ion, leading to its characteristic luminescence.

Furthermore, studies have explored fluorescence resonance energy transfer (FRET) between lanthanide(III) chelates as donors and other molecules or nanoparticles as acceptors, demonstrating the potential for these complexes in bioaffinity assays. nih.govnih.gov

Influence of Ligand Design on Emission Intensity and Lifetime

The design of the organic ligands plays a pivotal role in modulating the luminescence properties of samarium(III) complexes. polyu.edu.hk The chemical nature of the ligands, including the presence of different substituent groups, can significantly impact the emission intensity and lifetime of the complex. nih.govacs.org

Key factors influenced by ligand design include:

Energy Transfer Efficiency: The ability of the ligand to absorb light and efficiently transfer that energy to the samarium(III) ion is paramount. Ligands with high molar extinction coefficients and appropriate triplet state energies are desirable. bohrium.com

Non-radiative Deactivation: The ligand structure can influence the extent of non-radiative deactivation pathways that quench the luminescence of the Sm(III) ion. For example, the presence of O-H or N-H oscillators in the coordination sphere can lead to vibrational quenching. researchgate.net Replacing coordinated solvent molecules with ancillary ligands can reduce this quenching and enhance emission. researchgate.net

Coordination Geometry: The symmetry of the coordination environment around the samarium(III) ion affects the probability of f-f transitions. Asymmetric coordination environments can lead to enhanced emission intensity. acs.orgbohrium.com

Substituent Effects: The introduction of electron-donating or electron-withdrawing groups on the ligand can tune the electronic properties and, consequently, the luminescence. For instance, in some europium(III) complexes with 8-hydroxyquinoline derivatives, electron-donating groups were found to enhance luminescence intensity, while electron-withdrawing groups had the opposite effect. nih.gov

The luminescence lifetime (τ) is another important parameter that is sensitive to the ligand environment. Longer lifetimes are generally desirable for applications such as time-resolved fluorescence imaging. The replacement of coordinated water molecules with bidentate ancillary ligands has been shown to lead to longer luminescence lifetimes in ternary samarium(III) complexes. researchgate.net

The table below illustrates the effect of different ligands on the photoluminescence of samarium(III) complexes.

Thermodynamic Properties of Samarium(III) Coordination Complexes

The study of the thermodynamic properties of samarium(III) coordination complexes provides crucial insights into their stability and decomposition behavior. Thermal analysis techniques, such as thermogravimetry (TG), differential thermal analysis (DTA), and differential scanning calorimetry (DSC), are commonly employed to characterize these properties.

Research on samarium(III) complexes with various organic ligands reveals multi-step decomposition processes. For instance, a samarium(III) complex with glycine, [Sm(Gly)2Cl3 · 3H2O], was synthesized and its thermal decomposition was investigated. researchgate.net Similarly, the thermal behavior of a three-dimensional samarium(III) coordination polymer, {Sm(μ2-BTEC)(H2O)40.5·2H2O}n (where BTEC4- is 1,2,4,5-benzenetetracarboxylate and H2en2+ is ethylenediammonium), was examined, showing a three-step decomposition process involving the loss of water molecules, the ethylenediammonium cation, and finally the organic ligand. inorgchemres.org

Another study focused on a mixed-ligand coordination polymer of samarium(III) with 4,4'-bipyridine (B149096) and dibromoacetates, [Sm2(4,4′-bpy)1.5(CBr2HCOO)6(H2O)2]n. nih.gov This complex was found to be stable up to 50 °C, after which it undergoes dehydration, followed by the decomposition of the anhydrous species. nih.gov The investigation of such thermal properties is essential for understanding the structural integrity and potential applications of these coordination compounds.

Table 1: Thermal Decomposition Data for Various Samarium(III) Coordination Complexes

ComplexDecomposition StepTemperature Range (°C)Mass Loss (%)Products of DecompositionReference
{Sm(μ2-BTEC)(H2O)40.5·2H2O}nStep 175 - 1356.8 (calc. 6.67)Loss of two solvent water molecules inorgchemres.org
Step 2150 - 32012.4 (calc. 11.5)Loss of one ethylenediammonium cation
Step 3330 - 790-Loss of four coordinated water molecules and one 1,2,4,5-benzenetetracarboxylate anion; framework decomposition to 0.5Sm2O3
[Sm2(4,4′-bpy)1.5(CBr2HCOO)6(H2O)2]nDehydration50 - 125-Loss of water molecules nih.gov
Decomposition of anhydrous species> 195-Decomposition of ligands

Spectroscopic Activity of Samarium(III) Ions in Doped Matrices

Samarium(III) ions are well-regarded as significant rare earth activators due to their characteristic and strong reddish-orange emission. mdpi.com This luminescence arises from the ⁴G5/2 → ⁶HJ (J = 5/2, 7/2, 9/2, 11/2) transitions. mdpi.com Consequently, glasses doped with Sm(III) ions have been extensively studied for their potential applications in visible solid-state lasers, color displays, and high-density optical data storage. mdpi.comrgmcet.edu.in

The spectroscopic properties of Sm(III) ions are highly dependent on the host matrix. Various glass systems, including borate, fluorophosphate, and strontium aluminate glasses, have been investigated as hosts for Sm(III) ions. mdpi.comrgmcet.edu.inresearchgate.net The absorption spectra of these doped glasses typically exhibit several bands corresponding to transitions from the ⁶H5/2 ground state to various excited states of the Sm(III) ion. researchgate.net

The photoluminescence spectra of Sm(III)-doped materials are characterized by several emission bands in the visible region. The most intense emission is often the ⁴G5/2 → ⁶H7/2 transition, which is responsible for the bright orange-reddish luminescence observed in many Sm(III)-doped glasses. mdpi.comresearchgate.net The relative intensities and positions of these emission bands can be influenced by the composition of the host matrix and the concentration of the Sm(III) dopant. mdpi.com For example, in strontium aluminate glasses, the luminescence intensity was found to increase with Sm(III) concentration up to a certain point, after which concentration quenching was observed. mdpi.com

Table 2: Photoluminescence Emission Peaks of Sm(III) Ions in Different Doped Matrices

Host MatrixExcitation Wavelength (nm)Emission Peak (nm)TransitionObserved ColorReference
Borax GlassNot Specified562⁴G5/2 → ⁶H5/2Orange-Red researchgate.net
598⁴G5/2 → ⁶H7/2
645⁴G5/2 → ⁶H9/2
703⁴G5/2 → ⁶H11/2
Strontium Aluminate GlassNot Specified~570⁴G5/2 → ⁶H5/2Bright Orange-Reddish mdpi.com
607⁴G5/2 → ⁶H7/2
~650⁴G5/2 → ⁶H9/2
~710⁴G5/2 → ⁶H11/2
Bismuth-Antimony-Fluoroborate GlassNot Specified562⁴G5/2 → ⁶H5/2Reddish-Orange researchgate.net
599⁴G5/2 → ⁶H7/2
646⁴G5/2 → ⁶H9/2

Catalytic Applications and Mechanistic Investigations of Samarium Iii Species Derived from the Hexahydrate

Catalysis in Organic Synthesis Reactions

Samarium(III)-based catalysts have been successfully employed in a range of organic transformations. derpharmachemica.comfishersci.co.uk Their function as Lewis acids allows for the activation of substrates, enabling reactions such as the formation of nitrogen heterocycles and C-C bond formation. derpharmachemica.comnih.gov The utility of these catalysts is often highlighted by mild reaction conditions, operational simplicity, and the ability to drive reactions with high efficiency and selectivity. derpharmachemica.com

The regioselective ring opening of epoxides is a crucial transformation for the synthesis of valuable difunctionalized molecules like vicinal amino alcohols and azido (B1232118) alcohols. The choice of catalyst is critical in dictating which carbon of the epoxide ring is attacked by the nucleophile, a key challenge when the epoxide is unsymmetrical. utwente.nllibretexts.org

Samarium(III) chloride hexahydrate has been identified as an effective catalyst for the regioselective ring opening of epoxides with sodium azide (B81097) to produce vicinal azido alcohols in high yields. researchgate.net This transformation is significant as azido alcohols are versatile precursors for synthesizing amino alcohols, amino sugars, and lactams. utwente.nl The reaction proceeds via an SN2 mechanism, where the Lewis acidic samarium(III) ion activates the epoxide, facilitating the nucleophilic attack of the azide ion. In the case of terminal epoxides, the attack preferentially occurs at the less sterically hindered carbon atom. libretexts.org This method provides a valuable alternative to other protocols that may require harsh conditions or result in lower selectivity. organic-chemistry.org

Epoxide SubstrateNucleophileCatalystProductKey FindingCitation
Glycidyl methacrylateAzide ionThis compound3-azido-2-hydroxypropyl methacrylateHigh yield synthesis of the corresponding azidohydrin in DMF. researchgate.net
Styrene OxideSodium AzideCerium(III) chloride (related lanthanide)2-azido-2-phenylethan-1-ol (major)Demonstrates high regioselectivity in the ring-opening of epoxides, favoring attack at the benzylic position. organic-chemistry.org

Hydroboration of alkynes is an atom-economical method for synthesizing alkenylboron compounds, which are pivotal intermediates in organic chemistry, particularly for Suzuki–Miyaura cross-coupling reactions. rsc.org While various transition metals can catalyze this reaction, there is growing interest in using earth-abundant metals like samarium. rsc.org

Anhydrous samarium(III) chloride can be used to prepare organometallic samarium compounds that are active catalysts. chemeurope.com A notable example is the homoleptic lanthanide complex Sm[N(TMS)₂]₃, which serves as a highly efficient catalyst for the hydroboration of a wide range of terminal and internal alkynes with pinacolborane (HBpin). rsc.orgrsc.org The reaction exhibits excellent regioselectivity, yielding the corresponding alkenylboron esters in high yields. rsc.orgresearchgate.net The process has been demonstrated on a gram scale, highlighting its practical utility. rsc.org

Table 1: Samarium(III)-Catalyzed Hydroboration of Various Alkynes with Pinacolborane rsc.org

Alkyne SubstrateCatalyst Loading (mol%)Temperature (°C)Time (h)Isolated Yield (%)
Phenylacetylene51002487 (gram scale)
1-Octyne51002495
4-Ethynylanisole51002496
1-Phenyl-1-propyne (Internal)51002498

Catalytic Roles in Polymerization Processes

Samarium(III) complexes derived from the hexahydrate are effective initiators for the ring-opening polymerization (ROP) of cyclic esters, such as ε-caprolactone (ε-CL) and L-lactide (L-LA), which are precursors to biodegradable polymers like poly(ε-caprolactone) (PCL) and poly(L-lactide) (PLA). researchgate.net

Samarium(III) acetate (B1210297) and its amino acid complexes have been studied as initiators for the bulk polymerization of these monomers. researchgate.net The structure of the initiator, particularly the steric hindrance around the samarium center, significantly influences the rate of polymerization. Kinetic studies have shown that the polymerization rate is first-order with respect to the monomer concentration. The proposed mechanism is a coordination-insertion pathway, where the monomer coordinates to the samarium(III) center before being inserted into the growing polymer chain. researchgate.net

In a related application, specific samarium(III) complexes have been developed as luminescent molecular probes to monitor the progress of cationic photopolymerization of vinyl ether monomers. nih.gov These probes exhibit changes in their luminescence in response to the changing microenvironment of the polymerizing medium, although they are less effective for tracking free-radical polymerization processes. nih.gov

Heterogeneous Catalysis Investigations

Samarium(III) species also play a role in heterogeneous catalysis, where the catalyst is in a different phase from the reactants. These systems are advantageous for industrial applications due to the ease of catalyst separation and recovery.

In the petrochemical industry, catalytic cracking is a vital process for converting high-boiling hydrocarbon oils into more valuable, lower-boiling products like gasoline. Catalysts based on crystalline zeolites are central to this process. google.com

The activity of these zeolite catalysts can be significantly enhanced by treatment with rare earth metal salts. Commercially available rare earth chloride solutions, which contain samarium(III) chloride as a component (e.g., up to 3-6% by weight as Sm₂O₃), are used to prepare these highly active catalysts. The introduction of rare earth ions like Sm³⁺ into the zeolite structure improves catalytic activity and stability, leading to exceptionally high ratios of gasoline to lower-grade products such as coke and gas. google.com

Mechanistic Studies of Samarium(III)-Catalyzed Transformations

Understanding the reaction mechanisms of samarium-catalyzed transformations is essential for optimizing reaction conditions and expanding their synthetic scope. Samarium is notable for its access to both +3 and +2 oxidation states, although many reactions catalyzed by samarium(III) precursors proceed without a change in oxidation state, relying on the Lewis acidity of Sm(III). mdpi.comoaepublish.com

However, in some catalytic systems, a Sm(III)/Sm(II) redox cycle is operative. oaepublish.com In these cases, the Sm(III) compound acts as a precatalyst that is reduced to a Sm(II) species, the active reductant. This reduction can be achieved electrochemically or with chemical reductants like magnesium. oaepublish.com Mechanistic studies have revealed that in systems using SmI₂, the active catalyst can be converted in situ to SmCl₂, which is a more powerful reductant. acs.org

For the samarium(III)-catalyzed hydroboration of alkynes, a non-redox mechanism is proposed. rsc.org Based on kinetic and isotopic labeling studies, the reaction is believed to proceed through the following key steps:

Activation: The Sm(III) precatalyst reacts with the borane (B79455) (HBpin) to form an active samarium(III) hydride species.

Insertion: The alkyne undergoes migratory insertion into the Sm–H bond, forming a samarium-alkenyl intermediate.

Metathesis and Regeneration: This intermediate reacts with another molecule of the borane in a σ-bond metathesis step. This releases the alkenylboron product and regenerates the samarium(III) hydride species, completing the catalytic cycle. rsc.org

Ab initio molecular orbital calculations on the related hydroboration of olefins have supported a mechanism involving the initial coordination of the unsaturated substrate to a Cp₂SmH active catalyst, followed by insertion into the Sm-H bond. nais.net.cn Similarly, for C-H activation reactions, such as the synthesis of indolizines from 2-alkylazaarenes and propargylic alcohols, a plausible mechanism involving samarium(III) catalysis has been proposed. nih.gov In other systems, such as CO₂ methanation over a samarium oxide-based catalyst, the reaction is thought to follow a Langmuir-Hinshelwood mechanism, involving the adsorption of reactants onto the catalyst surface. analis.com.my

Materials Science and Advanced Applications of Samarium Iii Chloride Hexahydrate

Development of Luminescent and Optical Materials

Samarium(III) chloride hexahydrate is a significant precursor in the synthesis of luminescent and optical materials. samaterials.com The samarium ions derived from this compound are utilized as dopants or core components to create materials with specific light-emitting or light-filtering properties. samaterials.comsamaterials.com Its applications span from consumer electronics to specialized scientific and industrial equipment. samaterials.com

Components for Fluorescent Lamps and Cathode-Ray Tubes

This compound serves as a source of samarium for producing phosphors. samaterials.com These phosphors are integral to the functioning of fluorescent lamps and older cathode-ray tube (CRT) displays. samaterials.comsamaterials.com When doped into a host material and excited by ultraviolet radiation, samarium ions can emit light in various colors, including green, red, and blue, contributing to the light spectrum generated by these devices. samaterials.com

Applications in Laser Materials and Optical Filters

The properties of this compound also make it suitable for creating optical filters designed to transmit or block specific wavelengths of light. samaterials.comfuncmater.comchemicalbook.com

Fabrication of Infrared Absorbing Glass and Color Television Phosphors

This compound is utilized in the production of infrared absorbing glass. funcmater.comchemicalbook.com As noted in laser applications, samarium-doped glass effectively absorbs near-infrared light, a property valuable in various optical systems where infrared radiation needs to be controlled. hyrdglass.com The compound also serves as a precursor for making phosphors for color television screens and other electronic displays. samaterials.comfuncmater.comchemicalbook.com

Optical Application Function of Samarium Compound Source(s)
Fluorescent LampsComponent of phosphors emitting visible light upon UV excitation. samaterials.comsamaterials.com
Cathode-Ray TubesUsed as a dopant in phosphors for displays. samaterials.comsamaterials.com
Laser MaterialsAbsorbs harmful UV and specific near-infrared wavelengths in laser cavities. hyrdglass.com
Optical FiltersSelectively transmits or blocks wavelengths of light. samaterials.comfuncmater.comchemicalbook.com
Infrared Absorbing GlassAbsorbs energy in the infrared spectrum. funcmater.comchemicalbook.comhyrdglass.com
Color Television PhosphorsCreates red, green, and blue light for color displays. samaterials.comfuncmater.comchemicalbook.com

Electronic and Magnetic Device Component Research

The utility of this compound extends to the field of electronic and magnetic devices, primarily as a starting material for creating high-performance components. samaterials.compubcompare.ai

Precursor for Samarium Cobalt Magnets

One of the most notable applications of samarium(III) chloride is its role as a precursor in the production of samarium metal, which is a critical element in samarium-cobalt (B12055056) (SmCo) permanent magnets. samaterials.comfuncmater.comchemicalbook.comwikipedia.org The manufacturing process involves the electrolysis of a molten salt mixture of anhydrous samarium(III) chloride and sodium chloride or calcium chloride to yield the pure samarium metal. wikipedia.org

Samarium-cobalt magnets are a class of rare-earth magnets known for their exceptional strength, high resistance to demagnetization, and excellent thermal stability. samaterials.comwikipedia.org They can operate at maximum use temperatures between 250°C and 550°C and have Curie temperatures ranging from 700°C to 800°C. wikipedia.org These properties make them superior to neodymium magnets in high-temperature environments. wikipedia.org SmCo magnets are also highly resistant to corrosion and oxidation. wikipedia.org They are typically produced in two main series: SmCo₅ and Sm₂Co₁₇. wikipedia.org

Property Value / Characteristic Source(s)
Magnet TypeSamarium-Cobalt (SmCo) Permanent Magnet wikipedia.org
Key ComponentsSamarium, Cobalt wikipedia.org
PrecursorSamarium(III) chloride samaterials.comfuncmater.comchemicalbook.comwikipedia.org
Max. Use Temperature250 °C to 550 °C wikipedia.org
Curie Temperature700 °C to 800 °C wikipedia.org
Key AttributesHigh resistance to demagnetization, corrosion, and oxidation. wikipedia.org

Integration into Microwave Filters

Research and applications have shown that samarium(III) chloride is used in the fabrication of microwave filters. funcmater.comchemicalbook.com These components are essential in electronic systems for managing the transmission and reception of microwave signals.

Nanomaterial Synthesis and Engineering utilizing the Hexahydrate

This compound serves as a crucial precursor in the bottom-up synthesis of advanced nanomaterials. Its utility spans the creation of two-dimensional nanostructures and the functionalization of monolithic materials through doping.

Growth of Samarium Oxychloride Nanoplates

A notable application of this compound is in the synthesis of single-crystal samarium oxychloride (SmOCl) nanoplates through chemical vapor deposition (CVD). samaterials.comripublication.com In this method, this compound powder acts as the source material. samaterials.comripublication.com The powder, along with a silicon wafer substrate coated with a 300-nm-thick SiO₂ layer, is placed in a quartz tube furnace. ripublication.com

The furnace temperature is gradually increased to 760 °C. During this heating phase, the hexahydrate dehydrates and partially evaporates, leading to a sparse distribution of the precursor on the substrate, which forms diverse SmOCl nuclei. ripublication.com Subsequent two-dimensional, anisotropic growth from these nuclei along the substrate surface results in the formation of nanoplates. samaterials.comripublication.com Research has shown that the introduction of decaborane (B607025) into the CVD atmosphere can promote the growth of larger nanoplates, with sizes approaching approximately 5 μm. samaterials.com Characterization using transmission electron microscopy (TEM) confirms the single-crystal nature of the SmOCl nanoplates, which exhibit exposed {001} facets. ripublication.com

ParameterValue/DescriptionSource(s)
Precursor This compound (SmCl₃·6H₂O) samaterials.comripublication.com
Method Chemical Vapor Deposition (CVD) ripublication.com
Substrate Si wafer with 300-nm SiO₂ layer ripublication.com
Growth Temperature 760 °C ripublication.com
Resulting Material Single-crystal Samarium Oxychloride (SmOCl) nanoplates samaterials.comripublication.com
Typical Thickness ~15 nm to 120 nm samaterials.com
Growth Promoter Decaborane (optional, for larger plates) samaterials.com

Doping of Silica (B1680970) Monoliths with Samarium Ions via Sol-Gel Route

The sol-gel method provides an effective route for embedding samarium ions (Sm³⁺) within a stable silica (SiO₂) matrix, using this compound as the source of the dopant ions. researchgate.netrdd.edu.iq This process is used to create optically active silica xerogel monoliths. rdd.edu.iq The technique allows for the preparation of these monoliths with varying concentrations of Sm³⁺ ions. researchgate.netresearchgate.net

Spectroscopic analysis of the resulting materials is crucial for understanding their properties. researchgate.net Photoluminescence studies of Sm³⁺-doped silica monoliths excited by a 400 nm wavelength show distinct emission peaks. researchgate.net Key emissions are observed in the yellow-orange region at approximately 569 nm and 601 nm, corresponding to the ⁴G₅/₂→ ⁶H₅/₂ and ⁴G₅/₂→ ⁶H₇/₂ electronic transitions of the samarium ion, respectively. A third, weaker emission peak appears in the red region of the spectrum at around 645 nm (⁴G₅/₂→ ⁶H₉/₂ transition). researchgate.net The intensity of this luminescence is dependent on the concentration of the dopant; however, at higher doping levels, quenching processes can occur due to the formation of ion clusters. researchgate.netrdd.edu.iq The successful distribution of samarium ions within the porous silica structure is supported by techniques like X-ray diffraction and FTIR spectroscopy. researchgate.netrdd.edu.iq

PropertyDescriptionSource(s)
Method Sol-gel researchgate.netrdd.edu.iq
Host Material Silica (SiO₂) Monolith/Xerogel researchgate.netrdd.edu.iq
Dopant Source This compound researchgate.net
Excitation Wavelength 400 nm researchgate.net
Primary Emission Peaks ~569 nm, ~601 nm, ~645 nm researchgate.net
Luminescence Color Yellow-Orange-Red researchgate.netrdd.edu.iq

Rare Earth Encapsulation in Carbon Nanostructures

The unique internal cavities of carbon nanostructures, such as nanotubes, make them ideal candidates for encapsulating various materials, including rare earth compounds. This compound plays a role as a starting material in this advanced area of materials science.

Filling Single-Walled Carbon Nanotubes with Samarium Compounds

This compound is a key starting material for the synthesis of anhydrous samarium(III) chloride (SmCl₃), which can then be encapsulated within single-walled carbon nanotubes (SWCNTs). The synthesis involves dissolving samarium(III) oxide in hydrochloric acid and then drying the solution to yield the hexahydrate salt. bas.bg This product is then dehydrated to produce the anhydrous SmCl₃ required for filling. bas.bg

The filling of the SWCNTs is achieved through a molten phase capillary wetting process, where the anhydrous SmCl₃ is melted and drawn into the hollow interiors of the nanotubes. bas.bg High-angle annular dark-field scanning transmission electron microscopy (HAADF-STEM) is used to confirm the successful filling of the nanotubes. bas.bg

However, research into the encapsulation of rare earth elements using other methods, such as the arc discharge technique, has revealed challenges specific to certain elements. Studies have shown that rare earth metals with higher volatility, including samarium, are not readily encapsulated in the form of their carbides within carbon nanocapsules using this method, in contrast to less volatile rare earths. scilit.comamericanelements.com

Applications in Glass and Ceramic Technologies

Samarium compounds, often derived from this compound, are incorporated into various glasses and ceramics to impart specific functional properties, particularly for optical applications. samaterials.comchemicalbook.com

Samarium is used as a dopant in specialty glasses, such as filter glass for Nd:YAG solid-state lasers, and in glasses designed for its unique dielectric properties. chemicalbook.com It also serves as a component in luminescent materials like phosphors. samaterials.comimsa.edu The doping of different glass systems with samarium ions (Sm³⁺) allows for the tailoring of their optical characteristics.

Research has been conducted on various samarium-doped glass compositions:

Zinc Borophosphate Glasses: Doped with samarium, these glasses exhibit strong visible photoluminescence under UV light and are being explored for applications such as energy converters and solar cells. bas.bg

Fluoroborate and Lead Borate Glasses: These glass systems are doped with samarium to achieve reddish-orange emission, making them promising materials for lasers, solid-state lighting, and other photonic devices. ripublication.comscilit.commdpi.com

Aluminosilicate Glasses: The structure of these glasses can be modified with different ions to systematically alter the local chemical environment of the doped Sm³⁺ ions, thereby influencing their luminescence emission spectra.

In these applications, this compound can serve as the water-soluble source of samarium ions that are introduced during the glass manufacturing process, typically via melt-quenching techniques. ripublication.combas.bgchemicalbook.com

Thermal Decomposition Pathways and Product Analysis of Samarium Iii Chloride Hexahydrate

Sequential Dehydration Mechanisms and Identification of Intermediate Hydrates

The process of removing the six water molecules of hydration from samarium(III) chloride hexahydrate does not occur in a single step but rather through a series of intermediate hydrates. However, the precise nature and stability of these intermediates have been reported differently across various studies.

The thermal dehydration of SmCl₃·6H₂O begins at approximately 85°C. urfu.rumdpi.com Early thermogravimetric (TG) studies suggested a pathway where the hexahydrate first forms a monohydrate (SmCl₃·H₂O) upon heating to 195°C. urfu.ru Another proposed scheme, based on differential scanning calorimetry (DSC) in an inert atmosphere, suggested a more staggered dehydration: SmCl₃·6H₂O → SmCl₃·4H₂O → SmCl₃·2H₂O → SmCl₃·H₂O → SmCl₃. urfu.rumdpi.com

However, comprehensive studies utilizing thermogravimetry, differential scanning calorimetry, and mass spectrometry have challenged these earlier models. urfu.ru One detailed analysis using thermogravimetric analysis-mass spectrometry (TGA-MS) in an inert atmosphere indicated that the first five water molecules are removed in a significant weight loss step that concludes at around 160°C. researchgate.net The final water molecule is then removed in a subsequent step between 160°C and 240°C. researchgate.net This finding suggests the existence of a stable monohydrate before the formation of the anhydrous salt. researchgate.net Yet other studies have indicated that for several rare earth chlorides, including samarium, the first dehydration step involves the loss of three moles of water to form a trihydrate (LnCl₃·3H₂O), with no evidence for the formation of a tetrahydrate. urfu.ru

The discrepancies in the literature highlight the complexity of the dehydration process, where the formation and identification of intermediate hydrates like tetra-, tri-, and dihydrates can be transient and highly dependent on the specific analytical conditions. urfu.ru

Thermogravimetric analysis provides quantitative insight into the dehydration process by measuring the change in mass as the sample is heated. For this compound, the theoretical weight percentage of water is approximately 29.6%. The removal of each water molecule corresponds to a weight loss of about 4.94%. researchgate.net

Experimental data from TGA-MS studies show distinct stages of weight loss. researchgate.net A significant loss of 24.9% is recorded up to a plateau at 160°C, which corresponds to the removal of the first five water molecules. researchgate.net A further weight loss of 5.32% occurs between 160°C and a second plateau at about 240°C, consistent with the removal of the final water molecule. researchgate.net Small deviations from theoretical values can be attributed to minor releases of hydrogen chloride (HCl) due to incipient hydrolysis. researchgate.net

Table 1: Experimental vs. Theoretical Weight Loss in Thermal Dehydration of SmCl₃·6H₂O

Dehydration Step Temperature Range (°C) Water Molecules Removed Experimental Weight Loss (%) researchgate.net Theoretical Weight Loss (%)
Step 1 Ambient - 160 5 24.9 24.7
Step 2 160 - 240 1 5.32 4.94
Total Ambient - 240 6 ~30.22 ~29.64

Formation and Characterization of Samarium Oxychloride (SmOCl) as a Decomposition Product

Upon further heating, particularly above 300-400°C, the dehydration process is often accompanied by hydrolysis, where the anhydrous or partially hydrated samarium chloride reacts with water vapor. urfu.ruresearchgate.net This reaction leads to the formation of samarium oxychloride (SmOCl), a stable decomposition product. urfu.ruresearchgate.net The formation of SmOCl is confirmed by a continuous drop in mass on the TGA curve after about 240-320°C, which is associated with the release of HCl gas. researchgate.net

The complete transformation of the anhydrous salt to SmOCl can occur at temperatures up to 505°C. urfu.ru The identity of the final SmOCl product has been unequivocally confirmed through various characterization techniques, including X-ray diffraction (XRD), Raman spectroscopy, and Infrared (IR) spectroscopy, which show the characteristic structural and vibrational signatures of the oxychloride. urfu.rumdpi.comresearchgate.net

Comparative Thermal Stability Studies with Other Rare Earth Chloride Hydrates

The thermal decomposition behavior of this compound is part of a broader trend observed across the lanthanide series, though with notable distinctions. Comprehensive studies comparing SmCl₃·6H₂O with other rare earth chloride hydrates, such as LaCl₃·7H₂O, NdCl₃·6H₂O, and YbCl₃·6H₂O, reveal differences in their dehydration and hydrolysis pathways. urfu.ru

For instance, the thermal decomposition of LaCl₃·7H₂O proceeds in three distinct steps to form anhydrous LaCl₃, which only hydrolyzes to LaOCl at temperatures above 300°C. urfu.rumdpi.com In contrast, the decomposition of YbCl₃·6H₂O (a heavier rare earth) shows the formation of ytterbium oxychloride (YbOCl) at a much lower temperature of 177°C, occurring during the dehydration of the trihydrate intermediate. urfu.ru This indicates a lower thermal stability against hydrolysis for the chlorides of heavier rare earths. urfu.ruresearchgate.net The behavior of SmCl₃·6H₂O and NdCl₃·6H₂O is similar, with hydrolysis and oxychloride formation being significant features of their thermal decomposition at elevated temperatures. urfu.ru Generally, the tendency to form oxychloride intermediates increases with the decreasing basicity of the metal ion across the heavier rare earth series. researchgate.net

Table 2: Comparison of Thermal Decomposition Features of Select Rare Earth Chloride Hydrates

Compound Initial Dehydration Key Intermediates Onset of Hydrolysis (Oxychloride Formation) Final Product (at ~700°C)
LaCl₃·7H₂O Stepwise dehydration LaCl₃·3H₂O, LaCl₃·H₂O > 300°C LaOCl urfu.rumdpi.com
NdCl₃·6H₂O Complex dehydration with hydrolysis NdCl₃·H₂O, NdOCl Concurrent with later dehydration stages NdOCl urfu.ru
SmCl₃·6H₂O Complex dehydration with hydrolysis SmCl₃·H₂O, SmOCl Concurrent with later dehydration stages SmOCl urfu.ru
YbCl₃·6H₂O Dehydration with early hydrolysis YbCl₃·3H₂O, YbOCl ~177°C YbOCl urfu.ru

Influence of Atmosphere on Decomposition Products and Pathways

The atmospheric conditions under which the thermal decomposition of this compound (SmCl₃·6H₂O) is conducted play a pivotal role in determining the sequence of dehydration and hydrolysis reactions, and consequently, the nature of the final products. The primary competing reactions are the formation of anhydrous samarium(III) chloride (SmCl₃) and samarium oxychloride (SmOCl). The composition of the surrounding gas phase—whether inert, oxidizing, or reactive—directly influences the equilibrium of these reactions.

In an inert atmosphere , such as nitrogen or argon, the decomposition process primarily involves the stepwise removal of water molecules. uab.caturfu.ru Thermogravimetric analysis (TGA) reveals distinct weight losses corresponding to the formation of lower hydrates. uab.cat However, even under inert conditions, the removal of the last molecules of water of crystallization is often accompanied by hydrolysis, leading to the formation of samarium oxychloride as an impurity. urfu.ru For instance, heating to 400°C in an inert atmosphere results in a mixture of samarium(III) chloride and samarium oxychloride. uab.cat The formation of SmOCl is due to the reaction of the chloride with its own water of hydration at elevated temperatures. A small release of hydrogen chloride (HCl) gas is also detected during this process. uab.cat To suppress this hydrolysis and obtain pure anhydrous SmCl₃, the decomposition can be stopped at a lower temperature, around 240°C, where the formation of samarium oxychloride is not yet detected. uab.cat

The decomposition pathway in an air atmosphere is significantly different. The presence of oxygen facilitates the formation of samarium oxychloride. One study noted that the thermal decomposition of SmCl₃·6H₂O in air begins at 85°C. urfu.ru As the temperature increases to 195°C, samarium(III) chloride monohydrate (SmCl₃·H₂O) is formed. urfu.ru Upon further heating to 250°C, a mixture of anhydrous SmCl₃ and SmOCl is produced. urfu.ru In general, when heated in air, the final decomposition product for rare-earth chloride hydrates is the metal oxychloride. osti.gov

A reactive atmosphere can be employed to control the final product. For the related neodymium(III) chloride hexahydrate, utilizing a reactive atmosphere of hydrogen chloride (HCl) mixed with argon gas has been shown to be effective in suppressing the formation of oxides and oxychlorides, yielding the anhydrous chloride. jksmer.or.kr This principle is applicable to other rare-earth chlorides. Conversely, a reactive atmosphere can be used to intentionally synthesize samarium oxychloride. In a chemical vapor deposition (CVD) method, for example, introducing decaborane (B607025) into the atmosphere promotes the formation of SmOCl nanoplates. tandfonline.comtandfonline.com

The following table summarizes the key findings from thermal analysis studies of this compound under different atmospheric conditions.

AtmosphereTemperature (°C)Observed ProductsSource
Inert (Nitrogen/Argon)~240Anhydrous SmCl₃ (SmOCl not detected) uab.cat
Inert (Nitrogen/Argon)~400Coexistence of SmCl₃ and SmOCl uab.cat
Air85Decomposition begins urfu.ru
Air195SmCl₃·H₂O urfu.ru
Air250Mixture of anhydrous SmCl₃ and SmOCl urfu.ru
Reactive (Decaborane)~760SmOCl nanoplates (CVD synthesis) tandfonline.com
Reactive (HCl/Ar)400Anhydrous NdCl₃ (by analogy from NdCl₃·6H₂O study) jksmer.or.kr

Interactions with Diverse Substrates and Contributions to Environmental Chemistry

Corrosion Inhibition Mechanisms on Metal Surfaces

Formation and Characterization of Protective Films

The protective films formed by samarium(III) chloride hexahydrate in aqueous environments are primarily composed of samarium hydroxides, such as Sm(OH)₃, and samarium oxides. jcsp.org.pksigmaaldrich.com The formation of these films is a result of the localized increase in pH at the cathodic sites of the corroding metal, which causes the precipitation of samarium ions from the solution.

The characterization of these films has been carried out using various surface analysis techniques. For instance, X-ray Photoelectron Spectroscopy (XPS) has been employed to confirm the presence and chemical state of samarium in the protective layer on stainless steel and aluminum alloys. sigmaaldrich.comsamaterials.com These analyses have shown that the samarium exists predominantly in its trivalent state (Sm³⁺) within the film. samaterials.com Furthermore, techniques like scanning electron microscopy (SEM) have been used to study the morphology of these films, revealing that they can be engineered to be nanostructured and can impart properties like superhydrophobicity to the metal surface, further enhancing corrosion resistance. strem.com The effectiveness of the film is also dependent on the deposition method, with techniques like atmospheric pressure plasma jet (APPJ) showing promise in creating more uniform and protective layers compared to simple immersion methods. sigmaaldrich.com

Adsorption Process Dynamics and Thermodynamic Parameters

The initial step in the formation of the protective film is the adsorption of samarium ions onto the metal surface. This process is influenced by several factors, including pH, the concentration of the samarium solution, and temperature. The adsorption of samarium on various substrates, such as activated charcoal, has been found to follow the Langmuir adsorption isotherm, which suggests the formation of a monolayer of adsorbate on the outer surface of the adsorbent. jcsp.org.pk

The thermodynamic parameters of the adsorption process provide insight into its spontaneity and nature. For the adsorption of samarium on activated charcoal from an aqueous solution, the following thermodynamic parameters have been determined:

Thermodynamic ParameterValueIndication
Enthalpy of Adsorption (ΔH°)Positive ValueEndothermic nature of the adsorption process
Entropy of Adsorption (ΔS°)Positive ValueIncreased randomness at the solid-solution interface during adsorption
Gibbs Free Energy of Adsorption (ΔG°)Negative ValueSpontaneous nature of the adsorption process

The data in this table is based on findings from the study of samarium adsorption on activated charcoal. jcsp.org.pk

The positive enthalpy change indicates that the adsorption process is endothermic, meaning it is favored by an increase in temperature. The positive entropy change suggests an increase in the randomness at the solid-solution interface during the adsorption process. The negative Gibbs free energy confirms that the adsorption of samarium ions is a spontaneous process. jcsp.org.pk

Interfacial Adsorption Studies with Various Materials

The adsorption capabilities of this compound extend to various other materials, which is relevant for applications in areas like catalysis and environmental remediation. Studies have been conducted on the adsorption of samarium ions onto materials such as activated charcoal and clay minerals like montmorillonite.

In the case of activated charcoal, the adsorption of samarium is influenced by the pH of the solution and the presence of other ions. jcsp.org.pk The process is generally effective for the removal of samarium ions from aqueous solutions. jcsp.org.pk

With clay minerals such as montmorillonite, the adsorption of samarium ions can occur through a cation exchange process. researchgate.net Montmorillonite clay can be ion-exchanged with samarium, and the extent of this exchange influences the material's catalytic properties. researchgate.net This interaction is important for understanding the transport and fate of rare earth elements in geological environments and for the development of novel catalysts. The adsorption on such materials is a complex process that can involve electrostatic interactions and the formation of surface complexes.

Q & A

Q. What are the key physicochemical properties of SmCl₃·6H₂O relevant to laboratory handling?

SmCl₃·6H₂O is a pale yellow crystalline solid (hexahydrate) with a molecular weight of 364.81 g/mol. It is hygroscopic, rapidly absorbing moisture to form a hydrated structure . Key properties include:

  • Solubility : Highly soluble in water (92.4 g/100 mL at 10°C) and ethanol .
  • Melting Point : 686°C (anhydrous form) .
  • Hygroscopicity : Requires storage in a dry, inert atmosphere (e.g., nitrogen/argon) to prevent hydrolysis .
  • Safety : Causes skin and eye irritation; use PPE (gloves, goggles) and avoid inhalation .

Q. What is the standard synthesis method for SmCl₃·6H₂O?

The compound is synthesized by reacting samarium metal with hydrochloric acid under an inert atmosphere (N₂/Ar) to prevent oxidation. The solution is heated to evaporate water, yielding the hexahydrate . Critical Note : Direct heating of the hydrate above 110°C may lead to partial hydrolysis; controlled dehydration under vacuum is recommended for anhydrous forms .

Q. How should SmCl₃·6H₂O be stored to ensure stability?

Store in airtight containers under dry inert gas (e.g., argon) at 2–8°C. Avoid exposure to moisture, as hygroscopicity promotes hydrolysis and degradation . For long-term stability, monitor for discoloration (indicative of oxidation) .

Q. What analytical techniques are suitable for characterizing SmCl₃·6H₂O?

  • XRD : Confirms crystalline structure and phase purity .
  • NMR Spectroscopy : Studies ligand dynamics in solution (e.g., solvation effects) .
  • UV-Vis Spectroscopy : Tracks samarium ion coordination changes in aqueous/organic solvents .

Advanced Research Questions

Q. How can hydrolysis of SmCl₃·6H₂O be mitigated in synthetic protocols?

Hydrolysis occurs when the compound is heated or exposed to moisture. To prevent this:

  • Use anhydrous solvents (e.g., THF, DMF) and Schlenk-line techniques for moisture-sensitive reactions .
  • Employ in situ dehydration with molecular sieves or silica gel in reaction mixtures .

Q. What role does SmCl₃·6H₂O play in catalytic systems, and how can its efficiency be optimized?

SmCl₃·6H₂O acts as a Lewis acid catalyst in organic synthesis (e.g., Friedel-Crafts alkylation). Optimization strategies include:

  • Solvent Selection : Polar aprotic solvents (e.g., acetonitrile) enhance ion dissociation and catalytic activity .
  • Doping : Combining with transition metals (e.g., Co) in nanocomposites improves thermal stability and catalytic performance in high-temperature reactions .

Q. How does the hydration state affect SmCl₃ reactivity in coordination chemistry?

The hexahydrate form ([Sm(H₂O)₆]³⁺) exhibits distinct coordination behavior compared to anhydrous SmCl₃. Key considerations:

  • Ligand Displacement : Hydrated Sm³⁺ readily exchanges water ligands with stronger donors (e.g., EDTA in sol-gel synthesis) .
  • Thermal Stability : Dehydration at >110°C alters Lewis acidity, impacting reactivity in solid-state reactions .

Q. What are the challenges in using SmCl₃·6H₂O for luminescence studies, and how can they be addressed?

Samarium(III) has weak luminescence due to low absorption coefficients. Enhance signal by:

  • Sensitization : Use organic ligands (e.g., β-diketonates) to transfer energy to Sm³⁺ .
  • Surface-Enhanced Raman Spectroscopy (SERS) : Adsorb SmCl₃ on plasmonic nanoparticles (e.g., Au/Ag) to amplify signals .

Q. How can contamination from hydrolysis byproducts be detected and minimized?

Hydrolysis produces SmOCl or Sm(OH)₃, detectable via:

  • FTIR : Peaks at ~3500 cm⁻¹ (O-H stretching) indicate hydroxide formation .
  • TGA : Mass loss steps between 100–200°C confirm residual water or decomposition . Prevention : Pre-dry the compound under vacuum and use rigorously anhydrous conditions .

Q. What are the implications of SmCl₃·6H₂O’s solubility profile for solvent selection in electrochemical studies?

High water solubility limits use in non-aqueous systems. Alternatives:

  • Ionic Liquids : Provide a non-aqueous, conductive medium for studying Sm³⁺ redox behavior .
  • Ethanol-Water Mixtures : Adjust solvent ratios to balance solubility and electrochemical stability .

Methodological Notes

  • Contradiction Analysis : While suggests evaporating aqueous solutions to isolate SmCl₃·6H₂O, cautions that rapid heating may cause hydrolysis. Resolve by using low-temperature rotary evaporation under reduced pressure .
  • Data Gaps : Limited toxicity data (oral LD₅₀ = 3.073 mg/kg in rats ) warrants cautious handling. Prioritize fume hood use for powder handling .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.